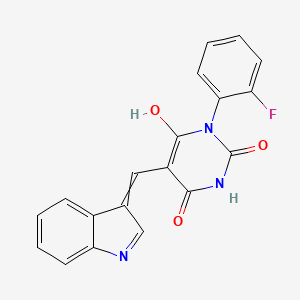
methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of pyrazole carboxylates and is commonly used as a reference compound in drug discovery research.
Applications De Recherche Scientifique
Luminescence Sensing
The chemical framework related to methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has been explored for its potential in luminescence sensing. For instance, lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate-based structures have demonstrated selective sensitivity to benzaldehyde-based derivatives, showcasing their utility as fluorescence sensors for chemical detection (Shi et al., 2015).
Tautomerism Study
The study of NH-pyrazoles, which are structurally similar to this compound, has provided insights into their tautomerism. These compounds exhibit unique hydrogen bonding patterns and tautomerism in both solution and solid states, contributing to the understanding of molecular structures and their stabilization mechanisms (Cornago et al., 2009).
Crystal Structure Analysis
The one-pot synthesis and crystal structure analysis of closely related compounds, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, have been conducted to understand their molecular geometry and potential applications in various fields, including pharmaceuticals and materials science (Saeed et al., 2012).
Biological Activity Studies
Research into novel compounds containing pyrazole moieties, such as comenic acid derivatives with isoxazole and isothiazole structures, has shown promising biological activities. These studies highlight the potential of pyrazole derivatives in enhancing the efficacy of cancer treatments through synergistic effects with established drugs (Kletskov et al., 2018).
Fluorescent Property Evaluation
The synthesis and fluorescent property evaluation of 1,3,5-triaryl-2-pyrazolines, which are related to the this compound, have been explored for potential applications in materials science. These compounds exhibit fluorescence in the blue region of the visible spectrum, indicating their utility in optical and electronic devices (Hasan et al., 2011).
Structural and Spectral Investigations
The combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives have contributed to the understanding of their molecular structures and properties. Such investigations provide valuable insights for designing new compounds with tailored functionalities (Viveka et al., 2016).
Mécanisme D'action
Target of Action
The compound “methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate” is structurally similar to Amitraz , a non-systemic acaricide and insecticide. The primary targets of Amitraz are the alpha-adrenergic receptors and octopamine receptors in the central nervous system . It also inhibits the synthesis of monoamine oxidases and prostaglandins . These targets play a crucial role in the nervous system of insects, affecting their behavior and physiological functions.
Mode of Action
The compound interacts with its targets by acting as an agonist to the alpha-adrenergic and octopamine receptors . This interaction leads to overexcitation in the nervous system of insects . The inhibition of monoamine oxidases and prostaglandin synthesis further enhances this effect . The resulting changes include paralysis and eventual death in insects .
Biochemical Pathways
The affected biochemical pathways primarily involve the alpha-adrenergic and octopamine signaling pathways in the nervous system of insects . The agonistic action on these receptors disrupts normal neurotransmission, leading to overexcitation . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, further enhancing the excitatory effect . The inhibition of prostaglandin synthesis can affect various physiological processes, including inflammation and regulation of blood flow .
Pharmacokinetics
Based on its structural similarity to amitraz , it may exhibit similar pharmacokinetic properties. Amitraz is known to be less harmful to mammals, suggesting a favorable bioavailability profile .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve disruption of normal neurotransmission in insects, leading to overexcitation, paralysis, and death . On a cellular level, this may involve changes in ion channel activity, neurotransmitter release, and cellular signaling .
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-(2,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-5-10(9(2)6-8)15-7-11(16)12(14-15)13(17)18-3/h4-7,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWZDUWGIQPWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C(=N2)C(=O)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)

![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)
![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)
![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)
![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)
![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)
![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)


